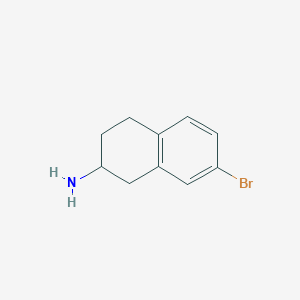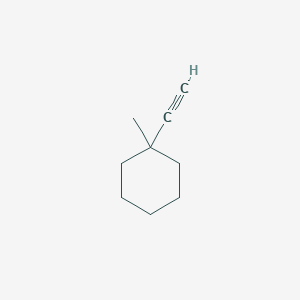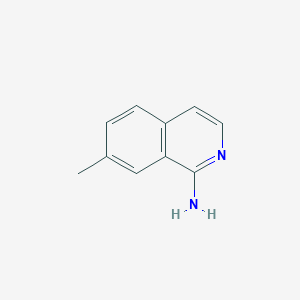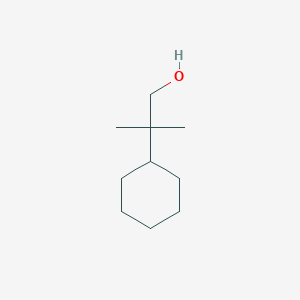
7-Methoxycoumarin-3-carbonyl azide
Overview
Description
7-Methoxycoumarin-3-carbonyl azide is a chemical compound with the molecular formula C({11})H({7})N({3})O({4}). It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxycoumarin-3-carbonyl azide typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxycoumarin.
Formation of Carbonyl Chloride: The 7-methoxycoumarin is reacted with thionyl chloride (SOCl(_2)) to form 7-methoxycoumarin-3-carbonyl chloride.
Azidation: The carbonyl chloride is then treated with sodium azide (NaN(_3)) in an appropriate solvent, such as acetonitrile, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Methoxycoumarin-3-carbonyl azide can undergo several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Decomposition Reactions: Under certain conditions, the azide group can decompose, releasing nitrogen gas and forming reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols can react with the azide group under mild conditions.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition to facilitate the formation of triazoles.
Decomposition: Elevated temperatures or photolysis can induce the decomposition of the azide group.
Major Products
Amines: From nucleophilic substitution reactions.
Triazoles: From cycloaddition reactions.
Reactive Intermediates: From decomposition reactions, which can further react to form various products.
Scientific Research Applications
7-Methoxycoumarin-3-carbonyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the formation of nitrogen-containing heterocycles.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Materials Science: It is used in the development of novel materials, including polymers and dyes, due to its photoreactive properties.
Bioconjugation: The azide group allows for the attachment of the compound to biomolecules via click chemistry, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 7-Methoxycoumarin-3-carbonyl azide largely depends on the specific application:
In Organic Synthesis: The azide group acts as a versatile functional group that can undergo various transformations, enabling the construction of complex molecular architectures.
In Medicinal Chemistry: The compound can interact with biological targets through its reactive azide group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
In Materials Science: The photoreactive properties of the compound allow it to be used in the creation of light-sensitive materials.
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin-3-carbonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
7-Hydroxycoumarin: Another coumarin derivative with different functional groups, used in fluorescence studies and as a precursor in organic synthesis.
Coumarin-3-carboxylic acid: A related compound with a carboxylic acid group, used in various chemical reactions and as a building block in synthesis.
Uniqueness
7-Methoxycoumarin-3-carbonyl azide is unique due to its azide functional group, which imparts distinct reactivity compared to other coumarin derivatives. This reactivity makes it particularly valuable in click chemistry and the synthesis of nitrogen-containing heterocycles, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-methoxy-2-oxochromene-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c1-17-7-3-2-6-4-8(10(15)13-14-12)11(16)18-9(6)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPIRQVNIGOHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623559 | |
| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97632-67-2 | |
| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 7-Methoxycoumarin-3-carbonyl azide in the presented research?
A: this compound is employed as a derivatizing agent to enhance the detectability of 7α-hydroxycholesterol (7-HC) in dog plasma using high-performance liquid chromatography (HPLC) with fluorescence detection [, ].
Q2: How does this compound interact with 7α-hydroxycholesterol?
A: The research indicates that this compound reacts with both the C-3 and C-7 hydroxyl groups of 7α-hydroxycholesterol, forming a fluorescent derivative containing double coumarin groups [, ]. This derivatization significantly enhances the fluorescence signal, enabling more sensitive detection of 7-HC.
Q3: What are the advantages of using this compound compared to other derivatizing agents for 7α-hydroxycholesterol analysis?
A: The research demonstrates that the 7-HC derivative formed with this compound exhibits a four-fold lower detection limit (4 pg, S/N= 5) compared to the derivative produced using 1-anthroylcyanide []. This highlights the superior sensitivity achieved with this compound for 7-HC detection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















